molecular formula C19H27N5O2 B5663756 N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea

N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea

Cat. No. B5663756
M. Wt: 357.4 g/mol
InChI Key: HLVABMYTTXPTAY-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the target compound involves multi-step organic reactions, focusing on introducing various substituents into the core structure to explore chemical properties and potential biological activities. A method involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, underlining the importance of pyrrolidin-2-ones as intermediates in medicinal chemistry (Rubtsova et al., 2020). Another approach describes a stereoselective process for preparing key intermediates, highlighting the significance of asymmetric Michael addition and alkylation in the synthesis of complex molecules (Fleck et al., 2003).

Molecular Structure Analysis

The structural analysis of related compounds shows a planar configuration and hydrogen bonding, leading to dimer formation via inversion centers. This is exemplified in molecules like 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, where π–π stacking interactions are observed, indicating the importance of molecular packing and interactions in defining the properties of such compounds (Bukhari et al., 2008).

Chemical Reactions and Properties

The reactivity of the core structure allows for various chemical transformations, leading to the synthesis of novel heterocyclic compounds. For instance, the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives illustrates the compound's versatility in cycloaddition reactions, offering pathways to new chemical entities (Rahmouni et al., 2014).

properties

IUPAC Name

3-[(3S,4R)-1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-13(2)15-11-24(12-16(15)22-19(25)23(3)4)10-14-8-20-18(21-9-14)17-6-5-7-26-17/h5-9,13,15-16H,10-12H2,1-4H3,(H,22,25)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVABMYTTXPTAY-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)N(C)C)CC2=CN=C(N=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)CC2=CN=C(N=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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